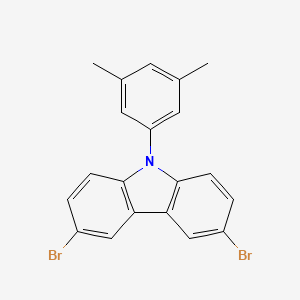3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole
CAS No.: 1873364-08-9
Cat. No.: VC2898569
Molecular Formula: C20H15Br2N
Molecular Weight: 429.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1873364-08-9 |
|---|---|
| Molecular Formula | C20H15Br2N |
| Molecular Weight | 429.1 g/mol |
| IUPAC Name | 3,6-dibromo-9-(3,5-dimethylphenyl)carbazole |
| Standard InChI | InChI=1S/C20H15Br2N/c1-12-7-13(2)9-16(8-12)23-19-5-3-14(21)10-17(19)18-11-15(22)4-6-20(18)23/h3-11H,1-2H3 |
| Standard InChI Key | ASACIWHKQZICTN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)C |
| Canonical SMILES | CC1=CC(=CC(=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)C |
Introduction
Chemical Structure and Properties
3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole consists of a carbazole core with bromine atoms at positions 3 and 6, and a 3,5-dimethylphenyl group attached to the nitrogen at position 9. Based on structural analysis and comparison with related compounds, we can determine several key properties of this molecule.
The molecular formula of 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole is C20H15Br2N, which can be derived from:
-
The carbazole core (C12H8N)
-
Two bromine atoms at positions 3 and 6
-
A 3,5-dimethylphenyl group (C8H9) replacing the hydrogen at the nitrogen position
The molecular weight is approximately 429.15 g/mol (calculated based on atomic weights). The compound is identified in chemical databases with catalog number GD11499 and potential CAS No. 1873 .
The structure features:
-
A tricyclic carbazole system with two fused benzene rings connected by a pyrrole ring
-
Two bromine atoms providing sites for potential further functionalization
-
Two methyl groups on the phenyl ring at meta positions relative to the nitrogen bond, which would influence electronic distribution and steric properties
Structural Comparison with Related Compounds
To better understand the properties of 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole, it is valuable to compare it with structurally similar compounds documented in the literature.
The primary structural differences between these compounds lie in the substituent at the nitrogen position (position 9) of the carbazole core. These variations would affect several molecular properties:
-
Electronic distribution: The electron-donating methyl groups in our target compound would likely influence the electron density distribution throughout the molecule.
-
Steric hindrance: The two methyl groups introduce additional steric bulk compared to the unsubstituted phenyl derivative.
-
Solubility profile: The additional methyl groups would likely increase lipophilicity compared to 3,6-Dibromo-9-phenyl-9H-carbazole.
-
Crystal packing: The dimethyl substitution pattern would influence intermolecular interactions and solid-state arrangement.
A typical experimental procedure might involve:
-
Dissolving 9-(3,5-dimethylphenyl)-9H-carbazole in DMF (20 mL per gram)
-
Adding N-Bromosuccinimide (2.1 equivalents) in portions while maintaining temperature control
-
Stirring at room temperature for 24 hours
-
Quenching with aqueous sodium sulfite solution
-
Isolating the product through filtration, washing, and recrystallization from toluene or ethanol
This approach is based on the successful synthesis of 3,6-Dibromo-9-phenyl-9H-carbazole, which consistently achieves high yields (79-92%) using N-Bromosuccinimide as the brominating agent .
Applications and Research Significance
Research Significance
The significance of this compound in chemical research stems from:
-
The ability to fine-tune electronic and physical properties through specific substitution patterns
-
The potential to serve as a platform for more complex functional materials
-
Its contribution to the broader understanding of structure-property relationships in carbazole derivatives
Comparison of Synthetic Methods
The synthesis of 3,6-dibromo-carbazole derivatives has been well-studied, with various conditions reported for similar compounds. The table below summarizes key synthetic approaches that could be applicable to our target compound:
Structure-Property Relationships
The specific structural features of 3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole would influence its properties in several important ways:
Electronic Properties
-
The bromine atoms at positions 3 and 6 would lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level due to their electron-withdrawing nature, potentially enhancing electron-accepting properties.
-
The methyl groups on the phenyl ring would donate electron density through inductive effects, potentially raising the HOMO (Highest Occupied Molecular Orbital) energy level.
-
This combination of effects would likely result in a modified bandgap compared to the unsubstituted or mono-methylated analogs.
Physical Properties
-
The 3,5-dimethyl substitution pattern would create a specific steric environment around the nitrogen atom, potentially affecting:
-
Torsion angle between the carbazole core and the phenyl ring
-
Molecular packing in the solid state
-
Solubility in various solvents
-
-
Thermal properties, including melting point and glass transition temperature, would likely differ from those of 3,6-Dibromo-9-phenyl-9H-carbazole due to the additional methyl substituents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume